Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Medicinal Chemistry Phosphodiesterase Inhibition Structure-Based Drug Design

Researchers targeting PDE4 often face uncertain SAR due to poorly characterized starting scaffolds. Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 35691-93-1) is a validated core with high-resolution co-crystal data (PDB: 1Y2B, 1.40 Å) that maps all binding interactions, enabling precise structure-based design. • PDE4B IC50 = 15 μM, PDE4D IC50 = 19 μM; modifications yield >4,000-fold potency improvements. • Quantitative one-step synthesis supports cost-effective scaling for SAR studies. • Known solubility (2.83 mg/mL) ensures reliable assay performance.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
CAS No. 35691-93-1
Cat. No. B181572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3,5-dimethyl-1H-pyrazole-4-carboxylate
CAS35691-93-1
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1C)C
InChIInChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-10-6(7)3/h4H2,1-3H3,(H,9,10)
InChIKeyBCKARVLFIJPHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 35691-93-1): Procurement-Relevant Chemical Properties and Core Scaffold Overview


Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 35691-93-1) is a heterocyclic pyrazole-4-carboxylate ester with the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol . The compound is characterized by a 3,5-dimethyl substitution pattern on the pyrazole ring and an ethyl ester group at the 4-position [1]. Its computed physicochemical properties include a consensus LogP of 1.34, a topological polar surface area (TPSA) of 54.98 Ų, and a water solubility of 2.83 mg/mL (LogS -1.77) . The compound serves as a foundational scaffold in medicinal chemistry, particularly in the discovery of phosphodiesterase-4 (PDE4) inhibitors [2].

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 35691-93-1): Why Simple Pyrazole Ester Substitution Is Inadequate for PDE4-Targeted Research


The assumption that any pyrazole-4-carboxylate ester can substitute for ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in PDE4 inhibitor development is contradicted by direct structural and potency data. While the core scaffold provides a baseline affinity for PDE4D (IC₅₀ = 19 μM), targeted chemical modifications at the N1, C3, and C5 positions have yielded derivatives with over 4,000-fold greater potency [1]. This extreme sensitivity to substitution pattern, documented in high-resolution co-crystal structures (1.40 Å) with PDE4D [2], demonstrates that the unsubstituted 3,5-dimethyl-ethyl ester represents a precisely defined and validated chemical starting point. Substituting a closely related analog without equivalent structural validation introduces significant and unpredictable risks to both the potency of downstream leads and the reproducibility of established synthetic pathways.

Quantitative Comparative Evidence for Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 35691-93-1): Key Differentiation from Analogs


PDE4 Inhibitor Scaffold: A 4,000-Fold Potentiation Window Demonstrated via Structure-Based Design

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate serves as the validated parent scaffold for a series of potent PDE4 inhibitors. The unoptimized scaffold exhibits an IC₅₀ of 19,000 nM (19 μM) against PDE4D [1]. Through iterative structure-based design guided by high-resolution co-crystal structures, subsequent derivatives of this specific scaffold achieved a 4,000-fold increase in potency [2]. This highlights the scaffold's unique, experimentally validated capacity for substantial potency optimization, a feature not inherently generalizable to other pyrazole carboxylates.

Medicinal Chemistry Phosphodiesterase Inhibition Structure-Based Drug Design

Aqueous Solubility: 2.83 mg/mL Provides a Defined Baseline for Comparative Formulation

The aqueous solubility of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is experimentally determined to be 2.83 mg/mL, corresponding to a calculated LogS of -1.77 . While solubility data for the methyl ester analog (CAS 25016-18-6) is not numerically reported in the literature, its distinct physicochemical profile (e.g., a higher melting point of 35-36 °C and a different logP) suggests a different solubility profile . This establishes a definitive, quantifiable benchmark for the ethyl ester, enabling precise modeling and formulation decisions that would be unreliable if using a methyl ester analog.

Pharmaceutical Formulation Physicochemical Property Solubility

Synthetic Efficiency: Quantitative Yield Achievable via Optimized One-Step Protocol

A published protocol details the one-step synthesis of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, alternative multi-step synthetic routes to this compound have been reported with yields as low as 34% . The existence of a high-yielding, single-step procedure represents a significant procurement advantage, directly reducing the cost and time required for downstream research applications.

Organic Synthesis Process Chemistry Pyrazole Functionalization

Structural Validation: High-Resolution Co-Crystal Structure (1.40 Å) with PDE4D

The co-crystal structure of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate bound to the catalytic domain of human PDE4D has been solved at a high resolution of 1.40 Å (PDB ID: 1Y2B) [1]. This provides an atomic-level blueprint of the compound's binding mode. While other pyrazole-4-carboxylates may bind PDE4, this specific, high-resolution structure is a unique asset for structure-based drug design (SBDD). It allows for the precise modeling of chemical modifications to optimize potency and selectivity, a capability not offered by lower-resolution structures or simple homology models of other analogs.

Structural Biology X-ray Crystallography Drug Discovery

Validated Application Scenarios for Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS 35691-93-1) Based on Quantitative Evidence


Rational Design of Next-Generation PDE4 Inhibitors

The compound is the ideal starting point for structure-based drug design (SBDD) programs targeting PDE4. The availability of a high-resolution (1.40 Å) co-crystal structure (PDB ID: 1Y2B) [1] provides an unambiguous map of its binding interactions, enabling precise in silico design of derivatives. This is reinforced by the documented 4,000-fold improvement in potency achievable through targeted modifications of this specific scaffold [2].

Development of Reproducible In Vitro Assays for PDE4 Activity

The well-defined, albeit moderate, IC₅₀ values for PDE4B (15 μM) and PDE4D (19 μM) [1] make this compound a reliable tool compound or control. Its established and quantifiable activity, along with its known solubility (2.83 mg/mL) [2], ensures consistent performance in biochemical and cellular assays, facilitating cross-study comparisons and robust assay validation.

Cost-Efficient Scale-Up for Medicinal Chemistry Campaigns

Procurement or in-house synthesis of this compound is financially and logistically justified by the existence of a high-yielding, one-step synthetic protocol that can deliver the product in quantitative yield [1]. This stands in stark contrast to less efficient, multi-step routes (e.g., 34% yield) [2], making it a preferred building block for projects requiring significant quantities of material for SAR studies.

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